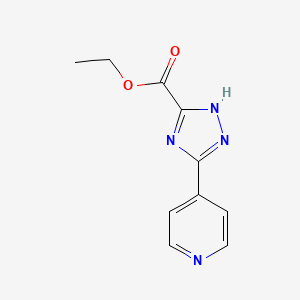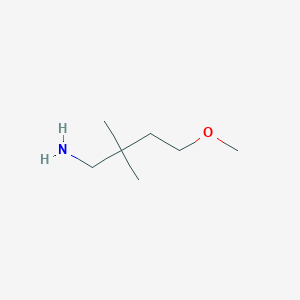
Benzene, 1,3-bis(bromomethyl)-5-chloro-
Vue d'ensemble
Description
“Benzene, 1,3-bis(bromomethyl)-5-chloro-” is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as m-Xylene, α,α’-dibromo-; α,α’-Dibromo-m-xylene; m-α,α’-Dibromoxylene; m-Bis(bromomethyl)benzene; m-Xylylene dibromide; 1,3-Bis(bromomethyl)benzene; α,α’-Dibromo-meta-xylene; m-(Bromomethyl)benzyl bromide .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(bromomethyl)-5-chloro-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H8Br2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
“Benzene, 1,3-bis(bromomethyl)-5-chloro-” has a molecular weight of 263.957 . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique
Crystal Structure and Packing Patterns
- Bromo- and Dibromomethyl Substituted Benzenes and Naphthalenes: These compounds, including 1,3-bis(dibromomethyl)benzene, exhibit packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds, crucial in crystal packing. The study also discusses Type I and II interactions considering the effective atomic radius of bromine (Kuś et al., 2023).
Synthetic Applications
Green Electro-Synthesis
The electrochemical reduction of 1,2-bis(bromomethyl)benzene demonstrates a green synthesis process through Diels–Alder reactions, producing compounds like 5,5a,6a,7,12,12a,13a,14-octahydropentacene-6,13-dione with high yield and purity (Habibi et al., 2014).
Synthesis of Macrocycles
Macrocycles containing amide-ether-amine groups are synthesized from 1,2-bis(ethoxycarbonylmethoxy)benzene, showcasing selective extraction and binding of metal cations, highlighting the compound's potential in creating complex molecules (Kumar et al., 1992).
Preparation of Bis-PTA Derivatives
Research on preparing bis-phosphines from compounds like 1,3-bis(bromomethyl)benzene with phosphatricyclo decane, indicates the impact of substituents on the aromatic ring on water-solubility, useful in designing water-soluble systems (Krogstad et al., 2009).
N-Heterocyclic Dicarbene Iridium(III) Pincer Complexes
The reaction involving 1,3-bis(bromomethyl)benzene and 1-bromoadamantane led to the synthesis of new iridium(III) hydride pincer complexes, significant in organometallic chemistry and catalyst design (Zuo & Braunstein, 2012).
Material Science and Engineering
- Fullerene Polymers for Photovoltaic Devices: A new class of macromolecules incorporating fullerene, synthesized using 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene, demonstrates potential for use in photovoltaic applications due to their electronic activity and novel solid-state behavior (Hiorns et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-bis(bromomethyl)-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHUMKMJIWMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781616-32-8 | |
| Record name | 1,3-bis(bromomethyl)-5-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




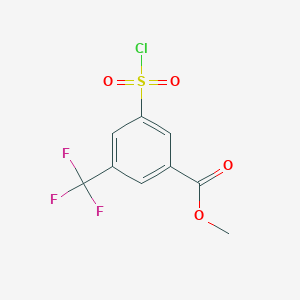
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
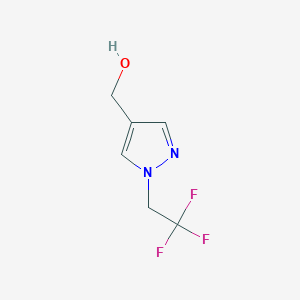

![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)
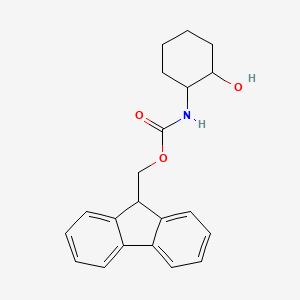

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1445132.png)
